molecular formula C19H18N2O3 B11208163 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)propanamide

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)propanamide

Cat. No.: B11208163
M. Wt: 322.4 g/mol
InChI Key: YIDQUWRRNCGCNL-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)propanamide is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)propanamide typically involves the following steps:

    Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Introduction of the Phenylethylamine Moiety: The phthalimide is then reacted with 2-phenylethylamine under appropriate conditions to introduce the phenylethylamine moiety.

    Formation of the Propanamide Group: The final step involves the reaction of the intermediate product with a suitable acylating agent to form the propanamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler compound with similar structural features.

    N-phenylethylphthalimide: A related compound with a phenylethyl group attached to the phthalimide moiety.

Uniqueness

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)propanamide is unique due to its combination of the phthalimide group and the phenylethylamine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C19H18N2O3/c22-17(20-12-10-14-6-2-1-3-7-14)11-13-21-18(23)15-8-4-5-9-16(15)19(21)24/h1-9H,10-13H2,(H,20,22)

InChI Key

YIDQUWRRNCGCNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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